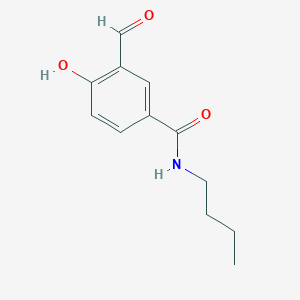
N-Butyl-3-formyl-4-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-3-formyl-4-hydroxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a butyl group attached to the nitrogen atom, a formyl group at the third position, and a hydroxyl group at the fourth position of the benzamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-3-formyl-4-hydroxybenzamide can be achieved through several synthetic routes. One common method involves the reaction of 3-formyl-4-hydroxybenzoic acid with butylamine under appropriate reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: N-Butyl-3-formyl-4-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alcohols or alkyl halides, acidic or basic catalysts.
Major Products:
Oxidation: N-Butyl-3-carboxy-4-hydroxybenzamide.
Reduction: N-Butyl-3-hydroxymethyl-4-hydroxybenzamide.
Substitution: Various esters or ethers depending on the substituent introduced.
Scientific Research Applications
N-Butyl-3-formyl-4-hydroxybenzamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its structure allows for interactions with biological targets, making it a candidate for drug discovery and development.
Medicine: this compound may be investigated for its therapeutic potential in treating various diseases. Its ability to interact with specific molecular targets could lead to the development of new pharmaceuticals.
Industry: The compound may find applications in the production of specialty chemicals, polymers, or materials with specific properties.
Mechanism of Action
The mechanism of action of N-Butyl-3-formyl-4-hydroxybenzamide depends on its specific application. In biological systems, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. The formyl and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The butyl group may contribute to the compound’s hydrophobicity, affecting its solubility and distribution within biological systems.
Comparison with Similar Compounds
N-Butyl-4-hydroxybenzamide: Lacks the formyl group, which may affect its reactivity and biological activity.
N-Butyl-3-formylbenzamide: Lacks the hydroxyl group, which may influence its solubility and interactions with biological targets.
N-Butyl-3-hydroxybenzamide:
Uniqueness: N-Butyl-3-formyl-4-hydroxybenzamide is unique due to the presence of both formyl and hydroxyl groups on the benzamide ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications in research and industry.
Properties
CAS No. |
404354-45-6 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
N-butyl-3-formyl-4-hydroxybenzamide |
InChI |
InChI=1S/C12H15NO3/c1-2-3-6-13-12(16)9-4-5-11(15)10(7-9)8-14/h4-5,7-8,15H,2-3,6H2,1H3,(H,13,16) |
InChI Key |
XIJBDVPXSGERCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC(=C(C=C1)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















